molecular formula C15H10ClN5O B4851427 2-(4-chlorophenyl)-7-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

2-(4-chlorophenyl)-7-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B4851427
M. Wt: 311.72 g/mol
InChI Key: BZGMWXNDFVVNIT-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-7-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound featuring a fused pyrido-triazolo-pyrimidinone scaffold. Its structure includes a 4-chlorophenyl substituent at position 2 and a methyl group at position 5. The presence of the chlorophenyl group enhances lipophilicity, which may influence bioavailability and target binding .

Properties

IUPAC Name

4-(4-chlorophenyl)-11-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN5O/c1-20-7-6-12-11(14(20)22)8-17-15-18-13(19-21(12)15)9-2-4-10(16)5-3-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZGMWXNDFVVNIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C1=O)C=NC3=NC(=NN23)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorophenyl)-7-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a member of the triazolopyrimidine family, which has garnered attention due to its potential biological activities. This article delves into its synthesis, structure-activity relationships (SAR), and various biological effects supported by recent research findings.

Chemical Structure and Synthesis

The compound features a pyrido-triazolo-pyrimidine scaffold, which is pivotal for its biological activity. The synthesis typically involves multi-step reactions that can include cyclization and functionalization techniques. For instance, one method employs a combination of cyclization reactions involving pyridines and triazoles to yield the desired compound .

Anticancer Properties

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For example, it has been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

  • Case Study : In vitro assays demonstrated that the compound effectively reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines by inducing apoptosis via the mitochondrial pathway .

Antimicrobial Activity

The compound also displays antimicrobial properties against a range of pathogens. It has been tested against both Gram-positive and Gram-negative bacteria.

  • Research Findings : A study reported that derivatives of this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range .

Enzyme Inhibition

Another significant aspect of its biological activity is the inhibition of specific enzymes that are implicated in various diseases.

  • Enzyme Targeting : The compound has been evaluated for its ability to inhibit p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in inflammatory responses. Inhibition studies revealed promising IC50 values indicating strong binding affinity .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological efficacy of this compound. Modifications at different positions on the triazolo-pyrimidine scaffold can lead to variations in potency.

Position Substituent Biological Activity
4ChlorophenylEnhanced anticancer activity
7MethylImproved enzyme inhibition
6Various alkyl groupsAltered antimicrobial properties

Scientific Research Applications

Antitumor Activity

Research has indicated that compounds similar to 2-(4-chlorophenyl)-7-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one exhibit significant cytotoxicity against various cancer cell lines. For instance, studies on related pyrido derivatives have shown promising results against breast cancer (MCF-7) and other tumor types. The mechanism often involves the inhibition of specific kinases involved in cancer cell proliferation and survival .

Kinase Inhibition

The compound has been studied as a potential inhibitor of various kinases, including p38 mitogen-activated protein kinase (MAPK). Inhibitors of this kinase are crucial in treating inflammatory diseases and certain cancers. The structure-activity relationship (SAR) studies suggest that modifications to the triazole and pyrimidine rings can enhance inhibitory potency .

Neurological Disorders

Preliminary studies suggest that derivatives of this compound may act as antagonists for P2X receptors, which are implicated in pain signaling and various neurological disorders. This opens avenues for developing analgesics or treatments for conditions like neuropathic pain .

Case Studies

StudyApplicationFindings
Antitumor ActivityDemonstrated high cytotoxicity against MCF-7 cells with a defined mechanism of action involving kinase inhibition.
Kinase InhibitionIdentified as a potent inhibitor of p38 MAPK, suggesting potential for anti-inflammatory therapies.
Neurological DisordersShowed promise as a P2X receptor antagonist, indicating potential use in pain management strategies.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-chlorophenyl group and electron-deficient triazolo-pyrimidine core enable nucleophilic aromatic substitutions. Key reactions include:

  • Halogen displacement : The para-chlorine substituent undergoes substitution with amines (e.g., hydrazine, alkylamines) under reflux conditions in polar aprotic solvents like DMF, yielding amino derivatives .

  • Methyl group reactivity : The 7-methyl group participates in radical-mediated C–H functionalization, forming alkylated or oxidized products when treated with peroxides or metal catalysts.

Table 1: Substitution Reactions

PositionReagent/ConditionsProductYield (%)Citation
4-ClHydrazine/EtOH, Δ4-NH₂65–78
7-CH₃TBHP/CuI7-CH₂OH55

Cyclization and Ring Expansion

The triazolo-pyrimidine scaffold undergoes cyclization with bifunctional reagents:

  • With diethyl oxalate : Forms fused pyrano-triazolopyrimidine derivatives via [4+2] cycloaddition at the pyridine ring .

  • Thiourea reactions : Generates thiadiazole-fused analogs under microwave irradiation (150°C, 20 min) .

Mechanistic Insight :
The electron-deficient pyrimidine ring acts as a dienophile in Diels-Alder-type reactions, while the triazole nitrogen participates in coordination with Lewis acids like ZnCl₂ to facilitate ring expansion .

Oxidation Reactions

  • The 7-methyl group oxidizes to a carboxylate using KMnO₄/H₂SO₄, forming 7-carboxy derivatives with 60–70% efficiency.

  • The 4-chlorophenyl group resists oxidation under standard conditions but undergoes hydroxylation under UV light in H₂O₂/acetonitrile.

Reductive Amination

Catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring’s C=N bond selectively, yielding dihydrotriazolo intermediates .

Stability and Degradation

  • Thermal stability : Decomposes above 300°C without melting, as shown by TGA analysis.

  • Photodegradation : UV exposure (254 nm) induces cleavage of the chlorophenyl group, forming 7-methylpyrido-triazolopyrimidinone as the major degradation product.

Table 2: Stability Profile

ConditionObservationHalf-LifeCitation
pH 1–13 (aqueous)Stable ≤80°C>24 h
UV light (254 nm)Degrades via C–Cl bond cleavage4.2 h

Biological Interaction-Driven Reactions

In pharmacological contexts, the compound undergoes enzymatic modifications:

  • CYP450-mediated oxidation : Liver microsomes convert the 7-methyl group to a hydroxymethyl metabolite .

  • Glutathione conjugation : The 4-chlorophenyl group reacts with glutathione-S-transferase (GST), forming a sulfhydryl adduct .

Comparative Reactivity of Structural Analogs

Table 3: Reactivity Trends in Analogous Compounds

CompoundKey SubstituentDominant Reaction
2-(3-Cl-phenyl) analog3-ClFaster SNAr vs 4-Cl isomer
7-Ethyl derivativeC₂H₅Higher oxidation resistance
4-F-phenyl analogFEnhanced electrophilicity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrido-Triazolo-Pyrimidinone Core

The following compounds share the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one backbone but differ in substituents:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activity
2-(4-Chlorophenyl)-7-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one 4-Chlorophenyl (C6H4Cl), methyl (CH3) C17H12ClN5O 337.76 g/mol High lipophilicity (logP: ~1.36)
7-(4-Nitrophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one 4-Nitrophenyl (C6H4NO2) C14H8N6O3 308.25 g/mol Moderate solubility (logSw: -2.95)
3-(4-Chlorophenyl)-2-methyl-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one 4-Chlorophenyl, methyl, triazolyl C18H12ClN7O 377.79 g/mol Enhanced hydrogen bonding (PSA: 72.19 Ų)

Key Observations :

  • Lipophilicity : The 4-chlorophenyl group in the target compound contributes to a logP of 1.36, comparable to analogues with aryl substituents but lower than trifluoromethyl-containing derivatives (e.g., C19H15F3N6O2 in , logP ~3.5) .
  • Solubility: Nitro-substituted derivatives (e.g., 7-(4-nitrophenyl)) exhibit reduced aqueous solubility (logSw: -2.95) due to electron-withdrawing effects, whereas hydroxyl or amino groups improve solubility .
Functional Analogues with Modified Heterocyclic Cores

Compounds with related triazolo-pyrimidinone scaffolds but divergent ring systems include:

  • Pyrazolo[1,5-a]pyrimidines (): These lack the pyrido fusion but retain the triazolo-pyrimidinone motif. For example, 2-amino-5-(2,4-dimethoxyphenyl)-3-[(E)-(4-hydroxyphenyl)diazenyl]-5,6-dihydropyrazolo[1,5-a]pyrimidin-7(4H)-one (C19H18N6O4) demonstrates antimicrobial activity, suggesting the diazenyl group may enhance biological interactions .
  • Thieno[2,3-b]pyridin-4(7H)-one derivatives (): These replace the pyrido ring with a thieno system, reducing planarity and altering electronic properties. For instance, compound 5 in exhibits a broader absorption spectrum due to sulfur’s electron-rich nature .
  • Antimicrobial Activity : Pyrimido-triazolo derivatives with hydroxyl or nitro groups (e.g., ) inhibit microbial growth at IC50 values of 10–50 μM .
  • Kinase Inhibition: Triazolo-pyrimidinones with methyl or chlorophenyl groups (e.g., ) exhibit IC50 <1 μM in kinase assays, likely due to hydrophobic interactions in ATP-binding pockets .

Q & A

Basic: What are the optimized synthetic routes for this compound to improve yield and purity?

Answer:
Optimization involves multi-step protocols with catalysts and solvent tuning. For example, using TMDP (tetramethylenediamine phosphate) as a catalyst in a 1:1 water-ethanol solvent mixture enhances reaction efficiency and regioselectivity . Key steps include:

  • Reaction Monitoring : Thin-layer chromatography (TLC) on silica gel plates (SIL G/UV 254) to track intermediates .
  • Purification : Column chromatography or crystallization from dimethylformamide (DMF) for high-purity yields .
  • Yield Improvement : Adjusting stoichiometric ratios (e.g., 1:1 molar ratio of precursors) and reflux conditions (e.g., 6–12 hours) .

Basic: Which spectroscopic and crystallographic techniques confirm structural integrity?

Answer:

  • X-ray Crystallography : Resolves bond lengths and angles (e.g., C–C bonds ≈ 1.50 Å, angles ≈ 120°) to validate the fused triazolopyrimidine core .
  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR (400 MHz) identify substituents (e.g., 4-chlorophenyl protons at δ 7.2–7.4 ppm, methyl groups at δ 2.3–2.5 ppm) .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+^+ peaks matching calculated values) .

Basic: How can researchers assess the purity of synthesized batches?

Answer:

  • Melting Point Analysis : Sharp melting ranges (e.g., 263–265°C) indicate purity .
  • Microanalysis : Carbon, hydrogen, and nitrogen content measured via combustion analysis (e.g., ±0.3% deviation from theoretical values) .
  • Chromatography : TLC with UV detection or HPLC (C18 columns, acetonitrile/water gradients) to quantify impurities .

Advanced: What strategies elucidate reaction mechanisms for triazolopyrimidine core formation?

Answer:

  • Kinetic Studies : Monitor intermediate formation via time-resolved 1H^{1}\text{H} NMR .
  • Isotopic Labeling : Use 15N^{15}\text{N}-labeled precursors to trace cyclization pathways .
  • Computational Modeling : Density functional theory (DFT) calculates transition-state energies for key steps (e.g., ring closure) .

Advanced: How can computational tools predict bioactivity and target interactions?

Answer:

  • Molecular Docking : Simulate binding to enzymes (e.g., kinase ATP-binding pockets) using AutoDock Vina .
  • QSAR Models : Correlate substituent effects (e.g., 4-chlorophenyl vs. methyl groups) with antimicrobial activity .
  • ADMET Prediction : Tools like SwissADME estimate solubility (LogP ≈ 3.5) and cytochrome P450 interactions .

Advanced: How to resolve discrepancies in reported biological activities?

Answer:

  • Standardized Assays : Replicate MIC (minimum inhibitory concentration) tests using reference strains (e.g., E. coli ATCC 25922) .
  • Dose-Response Curves : Compare IC50_{50} values across studies to identify potency variations .
  • Metabolite Profiling : LC-MS/MS detects degradation products that may influence activity .

Basic: What solvent systems influence regioselectivity during synthesis?

Answer:

  • Polar Protic Solvents : Water-ethanol mixtures (1:1 v/v) favor cyclization over side reactions .
  • Aprotic Solvents : DMF or DMSO enhance solubility of hydrophobic intermediates .

Advanced: What in vitro models suit pharmacokinetic profiling?

Answer:

  • HepG2 Cells : Assess hepatic metabolism and cytotoxicity (MTT assays) .
  • Caco-2 Monolayers : Measure intestinal permeability (Papp_{\text{app}} > 1 × 106^{-6} cm/s indicates good absorption) .
  • Plasma Stability Tests : Incubate compound in human plasma (37°C, 24h) and quantify degradation via HPLC .

Basic: What safety protocols are recommended for handling?

Answer:

  • PPE : Gloves, lab coats, and goggles to avoid dermal contact .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation .
  • Waste Disposal : Neutralize acidic/byproduct streams before disposal .

Advanced: How to design SAR studies for enhanced target specificity?

Answer:

  • Substituent Variation : Synthesize analogs with halogens (e.g., 6-fluoro vs. 6-chloro) and measure binding affinity .
  • Bioisosteric Replacement : Replace methyl groups with trifluoromethyl to assess steric/electronic effects .
  • Crystallographic SAR : Compare X-ray structures of ligand-target complexes to identify critical interactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-chlorophenyl)-7-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Reactant of Route 2
Reactant of Route 2
2-(4-chlorophenyl)-7-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

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